1,4-diaminobutane
Overview
Description
Mechanism of Action
Target of Action
Putrescine, a toxic diamine, is known to interact with several targets. These include the putrescine-binding periplasmic protein , ornithine decarboxylase , and S-adenosylmethionine decarboxylase proenzyme . These targets play crucial roles in various biological processes, including the regulation of cell growth, gene expression, and membrane stability .
Mode of Action
Putrescine interacts with its targets in a way that can cause cell necrosis . This mode of action is similar to that of cadaverine, another biogenic amine .
Biochemical Pathways
Putrescine is synthesized biologically via two main pathways, both starting from arginine . The first pathway involves the conversion of arginine to agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). The second pathway involves the conversion of arginine to ornithine, followed by the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) . Recently, a third pathway from citrulline was reported in sesame plants .
Pharmacokinetics
It is known that putrescine can be found in almost all tissues in association with nucleic acids .
Result of Action
Putrescine plays a crucial role in various biological processes. It is involved in the regulation of cell growth, gene expression, and membrane stability . It also plays a key role in plant growth and development, as well as in the tolerance responses to major stresses affecting crop production . In addition, putrescine has been found to promote biofilm formation under certain conditions .
Action Environment
The action of putrescine can be influenced by environmental factors. For instance, exogenous putrescine has been found to act as a switch-like distributor affecting microorganism pH stress, thus promoting biofilm formation under acid conditions while inhibiting it under alkaline conditions . This suggests that the action, efficacy, and stability of putrescine can be significantly influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Putrescine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is synthesized by two main pathways, from ornithine and arginine . Recently, a third pathway from citrulline was reported in sesame plants .
Cellular Effects
Putrescine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The dose-dependent and species-specific synergistic effects of putrescine and ammonium on dinoflagellate species have been demonstrated .
Molecular Mechanism
At the molecular level, putrescine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The synergistic effects of putrescine and ammonium disrupt polyamine homeostasis and reduce ammonium tolerance, which may contribute to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of putrescine change over time. Information on putrescine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Putrescine is involved in several metabolic pathways. It interacts with various enzymes or cofactors. Effects on metabolic flux or metabolite levels are part of putrescine’s biochemical profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Putrescine can be synthesized through the hydrogenation of succinonitrile . Another method involves the decarboxylation of arginine or ornithine using enzymes such as arginine decarboxylase .
Industrial Production Methods: Industrial production of putrescine often involves the hydrogenation of succinonitrile . Biotechnological production methods have also been developed, including the use of metabolically engineered strains of Escherichia coli that produce putrescine at high concentrations in glucose mineral salts medium .
Chemical Reactions Analysis
Types of Reactions: Putrescine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Putrescine can be oxidized by putrescine oxidase to produce 4-aminobutanal, ammonia, and hydrogen peroxide.
Reduction: Putrescine can be reduced to form other polyamines such as spermidine and spermine.
Substitution: Putrescine can react with acids to form salts and with aldehydes or ketones to form Schiff bases.
Major Products:
Oxidation: 4-aminobutanal, ammonia, and hydrogen peroxide.
Reduction: Spermidine and spermine.
Substitution: Schiff bases and various salts.
Scientific Research Applications
Putrescine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Putrescine is often compared with other polyamines such as cadaverine, spermidine, and spermine :
Cadaverine: Similar foul odor, formed by the decarboxylation of lysine.
Spermidine and Spermine: Higher polyamines formed from putrescine, involved in cell growth and differentiation.
Uniqueness: Putrescine is unique due to its role as a precursor for other polyamines and its involvement in various biological processes .
Biological Activity
1,4-Diaminobutane (also known as putrescine) is a biogenic amine that plays a crucial role in various biological processes, including cellular growth, differentiation, and polyamine biosynthesis. This article explores the biological activity of this compound, emphasizing its synthesis, metabolic pathways, and potential therapeutic applications.
Synthesis and Metabolic Pathways
This compound is synthesized from L-ornithine through the enzymatic action of ornithine decarboxylase (ODC). This reaction is pivotal in the polyamine biosynthetic pathway, which also includes the conversion of this compound to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to stress conditions.
Table 1: Key Enzymes in the Biosynthesis of this compound
Enzyme | Substrate | Product | Role in Pathway |
---|---|---|---|
Ornithine Decarboxylase (ODC) | L-ornithine | This compound | Primary enzyme for synthesis |
Spermidine Synthase | This compound | Spermidine | Converts putrescine to spermidine |
Spermine Synthase | Spermidine | Spermine | Final step in polyamine synthesis |
Biological Functions
This compound is involved in several critical biological functions:
- Cell Growth and Proliferation : It is essential for cell division and growth. Elevated levels of this compound are often associated with increased cell proliferation.
- Stress Response : Under stress conditions (e.g., oxidative stress), cells may upregulate ODC activity to enhance polyamine production, which helps stabilize cellular structures and protect against damage.
- Neurotransmission : Some studies suggest that this compound may play a role in neurotransmitter regulation and has been implicated in neuroprotective mechanisms.
Therapeutic Applications
Research has indicated potential therapeutic applications for this compound:
- Cancer Therapy : Due to its role in cell proliferation, inhibitors of ODC are being investigated as potential cancer treatments. By limiting the availability of polyamines, these inhibitors can slow down tumor growth.
- Wound Healing : this compound has been shown to promote wound healing by enhancing fibroblast proliferation and collagen synthesis.
Case Study: Anticancer Properties
A study published in Molecules demonstrated that increasing the production of this compound in Escherichia coli through genetic engineering led to enhanced NADPH levels and improved overall yields of this compound. This highlights not only its biosynthetic pathway but also its potential application in producing biochemicals for therapeutic uses .
Research Findings
Recent research has focused on optimizing the production of this compound through metabolic engineering techniques. For example:
- Optimization of Cofactor Supply : Studies have shown that manipulating the supply of pyridoxal phosphate (PLP) significantly affects the yield of this compound. Optimal concentrations led to increased production without cytotoxic effects on bacterial strains .
- Genetic Engineering Approaches : By overexpressing key genes involved in NADPH synthesis and the pentose phosphate pathway in E. coli, researchers achieved a significant increase in both NADPH levels and this compound production .
Properties
IUPAC Name |
butane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHWZJUCRJVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041107 | |
Record name | Putrescine | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Boiling Point |
158.5 °C | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Solubility |
Soluble in water with strongly basic reaction, Very soluble in water | |
Record name | Putrescine | |
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Density |
0.877 g/cu cm at 25 °C | |
Record name | Putrescine | |
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Vapor Pressure |
4.12 [mmHg] | |
Record name | Putrescine | |
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Color/Form |
Colorless oil, Colorless crystals, Leaflets | |
CAS No. |
110-60-1 | |
Record name | Putrescine | |
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Melting Point |
27.5 °C | |
Record name | Putrescine | |
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Record name | Putrescine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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